Erythromycin ethyl succinate

Description

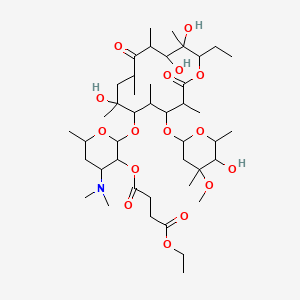

Erythromycin ethyl succinate (EES) is a macrolide antibiotic ester prodrug derived from erythromycin A. It is designed to improve the acid stability and bioavailability of erythromycin, which is otherwise susceptible to degradation in gastric acid . EES is hydrolyzed in vivo to release active erythromycin, effective against Gram-positive bacteria (e.g., Streptococcus pneumoniae, Staphylococcus aureus) and some Gram-negative pathogens . Its formulation as granules or suspensions makes it particularly suitable for pediatric use, with studies confirming adequate absorption under both fasting and fed conditions .

Key properties:

Properties

IUPAC Name |

4-O-[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYZCCDSJNWWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H75NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859615 | |

| Record name | 4-(Dimethylamino)-2-({14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradecan-6-yl}oxy)-6-methyloxan-3-yl ethyl butanedioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL | |

| Details | American Hospital Formulary Service. Volumes I and II. Washington, DC: American Society of Hospital Pharmacists, to 1984., p. 8:12 | |

| Record name | ERYTHROMYCIN ETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER | |

CAS No. |

1264-62-6 | |

| Record name | Erythromycin ethyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN ETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biological Activity

Erythromycin ethyl succinate (EES) is a semi-synthetic macrolide antibiotic derived from erythromycin, primarily used for its antimicrobial properties. This article delves into its biological activity, mechanisms of action, clinical efficacy, pharmacokinetics, and safety profile based on diverse research findings.

This compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the translocation steps in protein synthesis, which ultimately leads to bacteriostatic effects against susceptible organisms. Notably, it does not interfere with nucleic acid synthesis .

Antimicrobial Spectrum

EES is effective against a variety of Gram-positive and some Gram-negative bacteria. Its spectrum includes:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae, Corynebacterium diphtheriae, and Listeria monocytogenes.

- Gram-negative bacteria : Limited effectiveness against strains like Haemophilus influenzae; however, resistance can occur .

Table 1: Antimicrobial Activity of this compound

| Bacteria Type | Example Organisms | Activity |

|---|---|---|

| Gram-positive | Staphylococcus aureus | Effective |

| Streptococcus pneumoniae | Effective | |

| Corynebacterium diphtheriae | Effective | |

| Gram-negative | Haemophilus influenzae | Variable |

| Moraxella catarrhalis | Limited |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of EES in treating various infections. For instance, a randomized study involving patients with upper respiratory tract infections compared EES (666 mg three times daily) with erythromycin base (500 mg four times daily). Results indicated comparable efficacy but highlighted differences in side effect profiles .

Case Study: Long-term Use in Bronchiectasis

A notable study evaluated the long-term effects of low-dose EES in patients with non-CF bronchiectasis. Over 12 months, patients receiving EES (400 mg twice daily) showed a significant reduction in pulmonary exacerbations compared to placebo (mean difference of 1.32 exacerbations per year) and reduced sputum production .

Pharmacokinetics

This compound has distinct pharmacokinetic properties. Studies indicate that after administration, peak plasma concentrations occur approximately one hour post-dose. The absorption rate and half-life are influenced by food intake; thus, it is recommended to administer EES on an empty stomach for optimal absorption .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1 hour post-administration |

| Half-life | Approximately 2 hours |

| Bioavailability | Affected by food intake |

Safety Profile and Adverse Effects

While generally well-tolerated, this compound can cause gastrointestinal disturbances such as nausea, abdominal pain, and diarrhea. Rarely, severe hypersensitivity reactions have been reported . A comprehensive review indicated no significant increase in serious adverse events compared to placebo, reinforcing its safety profile when used appropriately .

Table 3: Common Adverse Effects of this compound

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 10-20 |

| Abdominal Pain | 5-15 |

| Diarrhea | 5-10 |

| Hypersensitivity Reactions | Rare (<1) |

Scientific Research Applications

Indications and Usage

E.E.S. is indicated for the treatment of infections caused by susceptible strains of bacteria. The following are notable applications:

- Upper Respiratory Tract Infections : Effective against Streptococcus pyogenes, Streptococcus pneumoniae, and Haemophilus influenzae.

- Lower Respiratory Tract Infections : Treats mild to moderate infections caused by Streptococcus pneumoniae and Streptococcus pyogenes.

- Pertussis (Whooping Cough) : E.E.S. helps eliminate Bordetella pertussis from the nasopharynx, rendering patients non-infectious.

- Skin Infections : Used for skin and soft tissue infections caused by Staphylococcus aureus and Streptococcus pyogenes.

- Diphtheria : Acts as an adjunct to antitoxin therapy to prevent carrier state in infected individuals.

- Listeriosis : Effective against Listeria monocytogenes.

Comparative Efficacy Studies

Research has demonstrated that E.E.S. exhibits superior efficacy compared to other macrolides in specific conditions:

- A study comparing E.E.S. with roxithromycin in treating streptococcal pharyngitis showed a microbiological cure rate of 90% for E.E.S. versus 33% for roxithromycin, indicating its effectiveness in clinical settings .

- Another randomized study assessed the tolerability of E.E.S. against erythromycin base and acistrate, revealing that E.E.S. caused significantly less abdominal pain compared to the base form .

Pharmacokinetics and Bioavailability

E.E.S. demonstrates distinct pharmacokinetic properties that influence its clinical effectiveness:

- Absorption : Studies indicate that E.E.S. is best absorbed when taken before food, with delayed absorption noted when taken post-meal . This finding is crucial for optimizing dosing regimens in clinical practice.

- Bioavailability : The formulation's aqueous solubility is less than 50 mcg/ml, which impacts its delivery and effectiveness .

Case Studies and Clinical Trials

Several case studies have highlighted the practical applications of E.E.S.:

- A clinical trial involving 80 patients with upper respiratory tract infections showed that E.E.S. was well-tolerated, with minimal side effects reported .

- In pediatric populations, E.E.S. has been utilized effectively for treating respiratory tract infections, showcasing its safety profile compared to other antibiotics.

Summary Table of Applications

| Application Area | Specific Pathogens | Clinical Evidence |

|---|---|---|

| Upper Respiratory Infections | S. pyogenes, S. pneumoniae | High efficacy in clinical trials |

| Lower Respiratory Infections | S. pneumoniae, S. pyogenes | Proven effectiveness |

| Pertussis | Bordetella pertussis | Eliminates organism from carriers |

| Skin Infections | S. aureus, S. pyogenes | Effective treatment |

| Diphtheria | Corynebacterium diphtheriae | Reduces carrier state |

| Listeriosis | Listeria monocytogenes | Effective treatment |

Chemical Reactions Analysis

Key Data:

| Parameter | Value/Detail | Source |

|---|---|---|

| Optimal reaction time | 45–120 minutes (1 hr preferred) | |

| Critical monitoring method | TLC (10% methanol in CH₂Cl₂) | |

| Hydrolysis risk | High if pH <7 or excess H₂O |

Acidic Degradation Pathway

EES undergoes pH-dependent degradation in aqueous acidic environments, critical for understanding its instability in the stomach:

-

Primary Pathway : Slow loss of cladinose sugar (C21H39NO12) via acid-catalyzed hydrolysis, forming anhydroerythromycin A .

-

Equilibrium States :

| Reaction Step | Rate Constant (s⁻¹) | Source |

|---|---|---|

| Cladinose loss (EES → degradation product) | ||

| Enol ether ↔ Erythromycin A | (forward) (reverse) |

-

Mechanistic Insight : NMR and kinetic modeling confirm that enol ether/anhydride equilibria act as reservoirs, delaying degradation but not preventing cladinose loss .

Stability Under Pharmacological Conditions

-

pH Sensitivity : Rapid inactivation occurs below pH 4, with half-life <2 hours in simulated gastric fluid .

-

Thermal Stability : Degrades at elevated temperatures (>40°C), necessitating storage at 15–30°C .

Interaction with CYP3A Enzymes

While not a direct chemical reaction, EES inhibits cytochrome P450 3A (CYP3A), altering metabolism of co-administered drugs (e.g., ergotamine, benzodiazepines) . This pharmacodynamic interaction underscores the need for cautious clinical use.

Comparative Stability of Erythromycin Derivatives

Studies show EES exhibits improved gastric stability compared to erythromycin base but remains less acid-resistant than modern prodrugs like erythromycin acistrate .

Key Implications for Formulation:

Comparison with Similar Compounds

Clinical and Research Findings

- Pediatric Use : EES suspensions achieve therapeutic plasma levels (0.02–3.0 µg/mL) against respiratory pathogens, even when administered with food .

- Drug Interactions : EES inhibits CYP3A4, increasing toxicity risk with statins (e.g., simvastatin) or ergot alkaloids .

- Cost-Effectiveness : EES is more affordable than newer macrolides (e.g., azithromycin) but less effective against Haemophilus influenzae .

Q & A

Basic Experimental Design: Determining Anti-Malarial Efficacy

Q: How can researchers design experiments to evaluate the anti-malarial activity of erythromycin ethyl succinate derivatives? A:

- Methodology : Use in vitro parasite inhibition assays with synchronized Plasmodium falciparum cultures. Measure infection rates via flow cytometry or microscopy at varying concentrations (e.g., 0–1000 nM) and time points (24–72 hours). Include positive controls (e.g., chloroquine) and negative controls (untreated cultures).

- Data Analysis : Generate dose-response curves to calculate IC₅₀ values. Statistical significance can be assessed using ANOVA for multi-group comparisons (e.g., comparing derivatives like 5-DAEBES or EBMMB) .

- Validation : Confirm results with in vivo murine models, monitoring parasitemia reduction and survival rates.

Advanced Research: Reconciling In Vitro vs. Clinical Data Contradictions

Q: How should researchers address discrepancies between in vitro potency and clinical outcomes of this compound in bacterial infections? A:

- Hypothesis Testing : Investigate pharmacokinetic/pharmacodynamic (PK/PD) factors such as bioavailability, tissue penetration, and metabolite activity. For example, the prodrug nature of this compound requires hydrolysis in the GI tract to release active erythromycin .

- Methodological Adjustments : Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution. Compare in vitro MIC values with clinical plasma concentrations from patient studies .

- Statistical Tools : Apply meta-analysis to aggregate data from multiple clinical trials, identifying covariates (e.g., patient age, comorbidities) that explain variability .

Basic Pharmacokinetics: Prodrug Activation Mechanisms

Q: What methodologies are used to study the metabolic activation of this compound as a prodrug? A:

- In Vitro Hydrolysis Assays : Incubate the prodrug with human liver microsomes or esterase enzymes, quantifying erythromycin release via HPLC or LC-MS/MS.

- Animal Models : Administer radiolabeled this compound to rodents, tracking metabolite distribution in blood, liver, and bile using scintillation counting .

- Human Studies : Collect serial plasma samples from volunteers post-administration, correlating erythromycin levels with esterase activity polymorphisms .

Advanced Synthesis: Modifying the Erythromycin Core Structure

Q: How can researchers optimize synthetic routes to this compound derivatives while maintaining bioactivity? A:

- Chemical Modifications : Target the 2′-OH group for esterification (e.g., succinate linkage) to enhance solubility. Validate purity via NMR and high-resolution mass spectrometry.

- Structure-Activity Relationship (SAR) Studies : Test derivatives (e.g., EBDAMB, d-Ery B) for anti-microbial activity against resistant strains. Use molecular docking to predict binding affinity to bacterial ribosomes .

- Scale-Up Challenges : Address ester stability during lyophilization or formulation by testing excipient compatibility (e.g., buffers, stabilizers) .

Basic Statistical Analysis: Interpreting Dose-Response Data

Q: What statistical approaches are recommended for analyzing dose-response data in this compound studies? A:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients.

- ANOVA and Post Hoc Tests : Compare infection rates across concentrations (e.g., 10 nM vs. 100 nM) using Tukey’s HSD test. Report p-values with Bonferroni correction for multiple comparisons .

- Software Tools : Use GraphPad Prism or R packages (e.g.,

drc) for curve fitting and visualization.

Advanced Ethical Considerations: Human Subject Research

Q: What ethical protocols are critical when designing clinical trials involving this compound? A:

- Informed Consent : Ensure participants understand risks (e.g., gastrointestinal side effects) and benefits. Provide documentation in native languages.

- Data Anonymization : Pseudonymize patient identifiers, with encryption keys stored separately. Comply with GDPR or HIPAA standards for data storage .

- IRB Approval : Submit detailed protocols (e.g., inclusion/exclusion criteria, adverse event reporting) to institutional review boards. Reference prior studies (e.g., NCT identifiers) to justify trial design .

Basic Formulation Science: Stability Testing

Q: How do researchers assess the stability of this compound in oral suspensions? A:

- Accelerated Stability Studies : Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation products (e.g., erythromycin base) via HPLC.

- pH Optimization : Test buffers (pH 5–7) to prevent hydrolysis. Use USP dissolution apparatus to correlate stability with bioavailability .

Advanced Data Reproducibility: Meta-Analysis of Conflicting Studies

Q: How can researchers resolve contradictions in this compound efficacy reported across studies? A:

- Systematic Review : Follow PRISMA guidelines to aggregate data from PubMed, Embase, and Cochrane Library. Exclude low-quality studies (e.g., small sample sizes, lack of controls).

- Subgroup Analysis : Stratify results by infection type (e.g., respiratory vs. skin) or bacterial resistance profiles. Use random-effects models to account for heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.